2-Formylterephthalic acid
Description
2-Formylterephthalic acid (also known as 2-Formyl-1,4-benzenedicarboxylic acid ) is a chemical compound with the molecular formula C9H6O5 . It belongs to the class of benzenedicarboxylic acids and contains a formyl group (CHO) attached to the terephthalic acid backbone. This compound plays a significant role in various applications due to its unique structure and reactivity .
Synthesis Analysis
The synthesis of 2-Formylterephthalic acid involves several methods, including oxidation of 2-formylbenzoic acid or direct formylation of terephthalic acid . Researchers have explored different synthetic routes to optimize yield and purity. Further investigations are needed to enhance the efficiency of these processes .
Molecular Structure Analysis
The molecular structure of 2-Formylterephthalic acid consists of a terephthalic acid core with an additional formyl group attached to one of the aromatic rings. The formyl group introduces reactivity and functionalization possibilities. The compound’s planar structure and conjugated π-electron system contribute to its properties .
Chemical Reactions Analysis
- Reduction : Reduction of the formyl group can yield 2-Aminoterephthalic acid, which has applications in pharmaceuticals and dyes .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-formylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFCDLZHSHTRSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594316 | |
Record name | 2-Formylbenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylterephthalic acid | |
CAS RN |
69526-90-5 | |
Record name | 2-Formyl-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69526-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formylbenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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